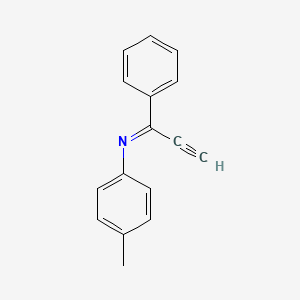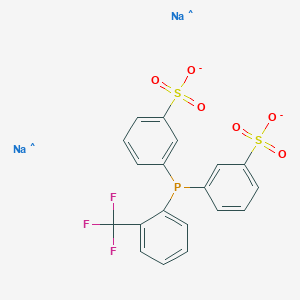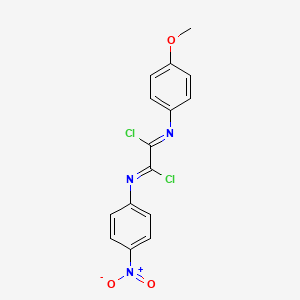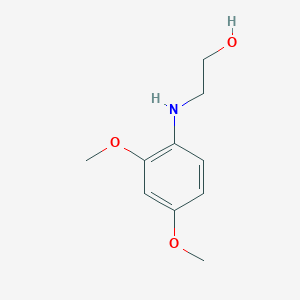
2-Cyanoprop-2-en-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanoprop-2-en-1-yl acetate is an organic compound with the molecular formula C6H7NO2 It is characterized by the presence of a cyano group (–CN) and an acetate group (–OCOCH3) attached to a prop-2-en-1-yl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanoprop-2-en-1-yl acetate typically involves the reaction of hydrocyanic acid with acrolein in the presence of a catalyst. The reaction proceeds as follows: [ \text{CH2=CHCHO + HCN → CH2=CHCH(CN)OH} ] The intermediate product, 2-cyano-2-propen-1-ol, is then acetylated using acetic anhydride to yield this compound: [ \text{CH2=CHCH(CN)OH + (CH3CO)2O → CH2=CHCH(CN)OCOCH3 + CH3COOH} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or acids.
Reduction: The compound can be reduced to form 2-cyano-2-propen-1-ol or other reduced derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of esters, amides, or ethers.
Wissenschaftliche Forschungsanwendungen
2-Cyanoprop-2-en-1-yl acetate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of polymers through radical polymerization techniques.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of advanced materials with specific properties, such as adhesives and coatings.
Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 2-Cyanoprop-2-en-1-yl acetate involves its reactivity towards nucleophiles and electrophiles. The cyano group (–CN) and acetate group (–OCOCH3) provide sites for chemical reactions. The compound can participate in addition, substitution, and polymerization reactions, depending on the reaction conditions and reagents used. The molecular targets and pathways involved in its biological activities are still under investigation.
Vergleich Mit ähnlichen Verbindungen
2-Cyanoprop-2-yl 4-cyanodithiobenzoate: Used as a RAFT agent in controlled radical polymerization.
2-Cyanoprop-2-yl 1-dithionaphthalate: Utilized in photo-induced controlled radical polymerization.
Uniqueness: 2-Cyanoprop-2-en-1-yl acetate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields, including polymer chemistry and organic synthesis.
Eigenschaften
CAS-Nummer |
800366-89-6 |
|---|---|
Molekularformel |
C6H7NO2 |
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
2-cyanoprop-2-enyl acetate |
InChI |
InChI=1S/C6H7NO2/c1-5(3-7)4-9-6(2)8/h1,4H2,2H3 |
InChI-Schlüssel |
PBFLNNAACRDTIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(=C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]heptane, 2,2'-(2,4,6-trimethyl-1,3-phenylene)bis-](/img/structure/B12523260.png)


![4H-Cyclopenta-1,3-dioxole, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,4R,6aR)-](/img/structure/B12523279.png)
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12523287.png)
![N-[1-[(3S)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12523290.png)

![4-[(Dimethylamino)(hydroxy)methyl]-2-methoxyphenol](/img/structure/B12523310.png)




![2-{[(2R)-5-Bromo-2-methoxypent-4-en-1-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B12523363.png)
![N-[6-[benzenesulfonyl(cyanomethyl)amino]acridin-3-yl]-N-(cyanomethyl)benzenesulfonamide](/img/structure/B12523372.png)
